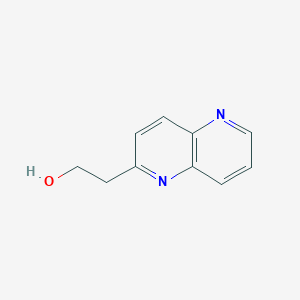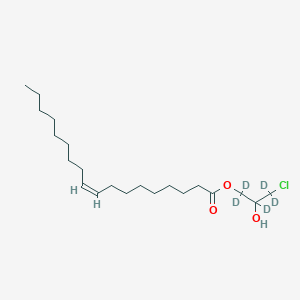
rac 1-Oleoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl-3-chloropropanediol-d5: is a synthetic chemical compound that belongs to the 3-chloropropanediol-d5 family of compounds. It is an analogue of oleic acid, a naturally occurring fatty acid. This compound is a monoacylglycerol of octanoic acid at the sn-1 position and a chloride group at the sn-3 position . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group and can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the sn-1 position can be oxidized to form a carbonyl group or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
rac 1-Oleoyl-3-chloropropanediol-d5 has been widely utilized in scientific research for various applications, including:
Wirkmechanismus
The mechanism by which rac 1-Oleoyl-3-chloropropanediol-d5 exerts its effects involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety, makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . Additionally, it is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids .
Vergleich Mit ähnlichen Verbindungen
rac 1-Palmitoyl-3-chloropropanediol-d5: Similar to rac 1-Oleoyl-3-chloropropanediol-d5 but with a palmitoyl group instead of an oleoyl group.
rac 1-Stearoyl-3-chloropropanediol-d5: Contains a stearoyl group instead of an oleoyl group.
Uniqueness: this compound is unique due to the presence of the oleoyl group, which is a monounsaturated fatty acid chain. This makes it particularly useful for studying the interaction of fatty acids with cellular membranes and the biological effects of chlorinated lipids .
Eigenschaften
Molekularformel |
C21H39ClO3 |
|---|---|
Molekulargewicht |
380.0 g/mol |
IUPAC-Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
InChI-Schlüssel |
GQUYTVRTHVOZHT-FNKKQMTJSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



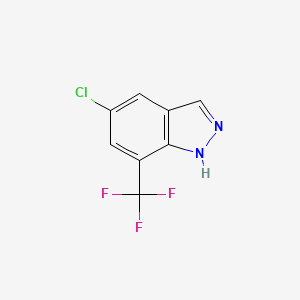
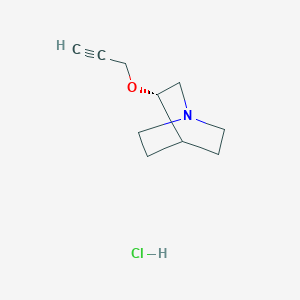
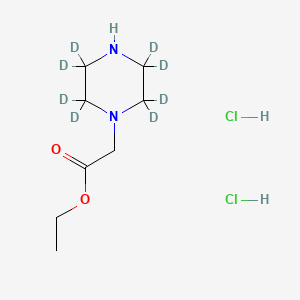
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
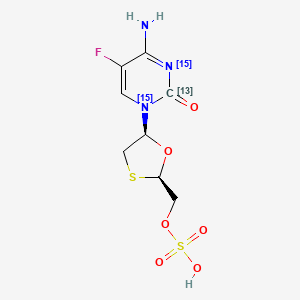
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
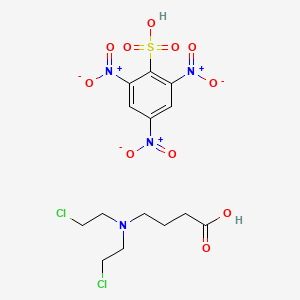
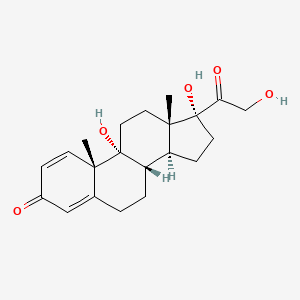
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)
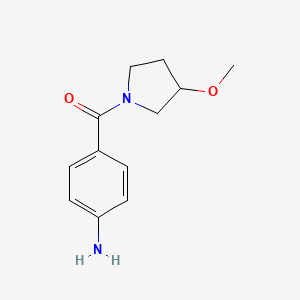
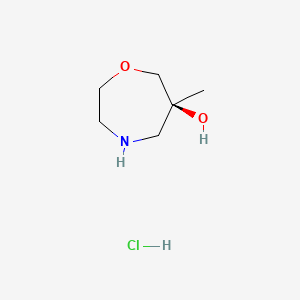
![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
